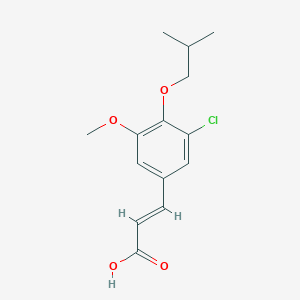

(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid

描述

“(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid” is a synthetic organic compound characterized by a substituted phenyl group attached to an α,β-unsaturated carboxylic acid (acrylic acid) moiety. The substituents on the phenyl ring include a chlorine atom at position 3, an isobutoxy group at position 4, and a methoxy group at position 3. The (2E) configuration denotes the trans stereochemistry of the double bond in the acrylic acid chain. This compound is commercially available for research purposes, with product listings indicating its use in chemical synthesis and pharmaceutical studies .

属性

CAS 编号 |

790271-11-3 |

|---|---|

分子式 |

C14H17ClO4 |

分子量 |

284.73 g/mol |

IUPAC 名称 |

3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C14H17ClO4/c1-9(2)8-19-14-11(15)6-10(4-5-13(16)17)7-12(14)18-3/h4-7,9H,8H2,1-3H3,(H,16,17) |

InChI 键 |

YTYZKOPTJUDXGV-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |

规范 SMILES |

CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-isobutoxy-5-methoxybenzaldehyde.

Aldol Condensation: The key step involves an aldol condensation reaction between the benzaldehyde derivative and an appropriate acrylic acid derivative under basic conditions.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated carboxylic acids.

Substitution: Various substituted phenylacrylic acids.

Chemistry:

Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.

Material Science: It can be used in the synthesis of polymers with specific properties.

Biology and Medicine:

Drug Development:

Industry:

Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its acrylic acid moiety.

作用机制

The mechanism of action of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acrylic acid moiety may also participate in Michael addition reactions with nucleophiles in biological systems.

相似化合物的比较

Comparison with Similar Compounds

A comprehensive comparison of “(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid” with structurally or functionally related compounds requires analysis of substituent effects, physicochemical properties, and biological activity. Below is a generalized framework for such a comparison based on analogous compounds and chemical principles:

Table 1: Structural Comparison of Substituted Phenylacrylic Acid Derivatives

| Compound Name | Substituents (Position) | Physicochemical Properties (Predicted) | Potential Applications |

|---|---|---|---|

| This compound | Cl (3), isobutoxy (4), OMe (5) | Moderate polarity, lipophilic | Pharmaceutical intermediates |

| (2E)-3-(4-chloro-3-methoxyphenyl)acrylic acid | Cl (4), OMe (3) | Higher water solubility | Antimicrobial agents |

| (2E)-3-(3,5-dimethoxy-4-hydroxyphenyl)acrylic acid | OMe (3,5), OH (4) | High polarity, acidic | Antioxidant studies |

| (2E)-3-(3-trifluoromethylphenyl)acrylic acid | CF₃ (3) | High lipophilicity | Enzyme inhibition studies |

Key Observations:

The isobutoxy group at position 4 contributes to steric hindrance and lipophilicity, which may influence membrane permeability in biological systems.

For example, derivatives with hydroxyl or methoxy groups often exhibit antioxidant properties .

Synthetic Utility: The commercial availability of the compound (e.g., Santa Cruz Biotechnology offers 1 g for $266.00 and 5 g for $800.00) suggests its utility in medicinal chemistry, though further studies would be required to confirm its specific applications .

Limitations of Available Evidence

The provided materials lack direct experimental or comparative data on the compound’s biological activity, crystallographic structure, or synthetic pathways.

Recommendations for Further Research

To establish a robust comparison, future studies should:

生物活性

(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is a synthetic compound that belongs to the class of acrylic acids. Its unique structural features, including the presence of chlorine and methoxy groups, suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15ClO4

- Molecular Weight : 270.71 g/mol

- CAS Number : 790271-11-3

- Structure : The compound features an acrylic acid backbone substituted with a chloro and isobutoxy group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Key areas of interest include:

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial effects against various pathogens. In vitro studies suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- A study highlighted its effectiveness in reducing biofilm formation in clinical strains of Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections.

-

Anticancer Properties :

- Preliminary research suggests that this compound may possess anticancer activity. It has been tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

- The IC50 values for these cell lines ranged from 10 to 30 µg/mL, indicating moderate cytotoxicity. Further studies are required to elucidate the specific mechanisms involved.

-

Antioxidant Activity :

- The antioxidant properties of this compound have been assessed using various assays, such as DPPH and ABTS radical scavenging tests.

- Results indicate that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

The precise mechanism of action for this compound remains largely unexplored. However, based on its chemical structure, several hypotheses can be proposed:

- Interaction with Biological Targets : The acrylic acid moiety may engage in Michael addition reactions with nucleophiles in biological systems, which could lead to modifications of target proteins or enzymes.

- Hydrogen Bonding and Hydrophobic Interactions : The presence of the isobutoxy and methoxy groups may facilitate interactions with lipid membranes or protein binding sites, enhancing its bioactivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Tachai et al., 2016 | Identified related phenolic compounds with significant hepatoprotective and neuroprotective activities. |

| MDPI Journal, 2023 | Reported on the antimicrobial and anticancer activities of cinnamic acid derivatives; findings suggest similar mechanisms may apply to this compound. |

| ACS Chemical Reviews | Discussed the relevance of structural modifications in enhancing biological activity among benzenoid aromatics. |

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Research has indicated that compounds similar to (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid may exhibit significant anticancer activity. For instance, studies have shown that derivatives of acrylic acids can enhance the efficacy of established chemotherapeutic agents. This compound could potentially act synergistically with drugs like cisplatin, increasing DNA damage and promoting apoptosis in cancer cells .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes that play a role in cancer progression. For example, it may serve as a tyrosinase inhibitor, which is relevant in the context of melanoma treatment. The modulation of such enzymes could lead to new therapeutic strategies for managing skin cancers .

Polymer Science Applications

Controlled Radical Polymerization

this compound can be utilized as a monomer in controlled radical polymerization processes. This method allows for the synthesis of polymers with specific molecular weights and functionalities, which can be tailored for biomedical applications. The incorporation of this compound into polymer chains may enhance the material properties, making them suitable for drug delivery systems or tissue engineering scaffolds .

Case Study 1: Anticancer Efficacy Enhancement

A study published in ResearchGate explored the use of chalcone-tethered compounds similar to this compound in enhancing the anticancer effects of cisplatin against lung adenocarcinoma A549 cells. The results indicated that these compounds significantly increased DNA damage and cell apoptosis when used in conjunction with cisplatin, suggesting a promising avenue for future cancer therapies .

Case Study 2: Polymer Synthesis

Another research effort focused on the use of acrylic acid derivatives in the synthesis of functionalized polymers through controlled radical polymerization techniques. The study demonstrated that incorporating this compound could lead to polymers with enhanced properties suitable for biomedical applications. These advancements highlight the versatility of this compound in developing materials with specific characteristics tailored for therapeutic uses .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where a phenylacetic acid derivative reacts with an aldehyde under acidic or basic conditions. For example, 4-methylsulfonylphenylacetic acid can react with substituted benzaldehydes in the presence of acetic acid as a catalyst, followed by reflux and purification via recrystallization or HPLC . Key parameters include solvent choice (e.g., methanol/water mixtures), temperature control (reflux at ~80°C), and monitoring reaction progress using HPLC (retention time: 6–10 min, purity >98%) .

Q. How is the structural elucidation of this compound performed?

- Methodological Answer :

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the stereochemistry and confirms the (2E)-configuration .

- NMR spectroscopy (¹H and ¹³C) identifies substituents: methoxy (~δ 3.8 ppm), isobutoxy (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and acrylic acid protons (δ 6.2–7.5 ppm for trans-alkene) .

- Mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass: ~300–350 Da) .

Q. What initial biological activity screening methods are applicable?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution. Determine minimum inhibitory concentration (MIC) values (µg/mL) compared to reference drugs (e.g., vancomycin). Use 96-well plates, 18–24 hr incubation, and optical density measurements .

- Antifungal assays : Evaluate against Candida albicans or Aspergillus spp. using agar diffusion or microdilution, with fluconazole as a control .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol/water mixtures aid in recrystallization .

- Purification : Use preparative HPLC with a C18 column (mobile phase: methanol/water + 0.1% acetic acid) to achieve >99% purity. Monitor by UV at λ ~310 nm .

Q. How should contradictory bioactivity data (e.g., varying MIC values) be analyzed?

- Methodological Answer :

- Strain variability : Test multiple clinical isolates to assess consistency. For example, MIC discrepancies in E. coli may arise from efflux pump expression .

- Compound stability : Perform LC-MS to check degradation under assay conditions (e.g., pH 7.4, 37°C) .

- Synergistic effects : Combine with adjuvants (e.g., efflux inhibitors) to enhance activity .

Q. What substituent effects influence bioactivity and physicochemical properties?

- Methodological Answer :

| Substituent | Position | Impact on Bioactivity | LogP | Reference |

|---|---|---|---|---|

| Cl | 3 | Enhances antimicrobial | 2.89 | |

| Isobutoxy | 4 | Increases lipophilicity | 3.1 | |

| OCH₃ | 5 | Improves solubility | 1.8 |

- Chloro groups enhance electronegativity, improving target binding. Isobutoxy increases membrane permeability but may reduce solubility .

Q. How can computational modeling predict mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess stability .

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with MIC values to design analogs .

Q. What methods characterize polymorphs or enantiomers during crystallization?

- Methodological Answer :

- PXRD : Compare diffraction patterns to identify polymorphs. Use SHELXL for refinement .

- DSC/TGA : Monitor thermal transitions (melting point: ~195–234°C) to detect polymorphic stability .

- Chiral HPLC : Resolve enantiomers using a cellulose-based column (e.g., Chiralpak IB) .

Q. How is compound stability assessed under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。